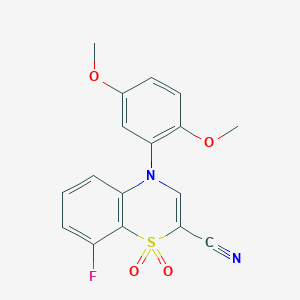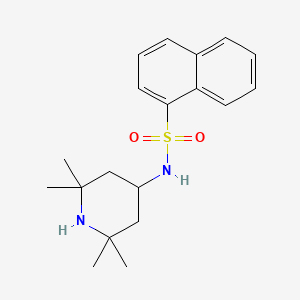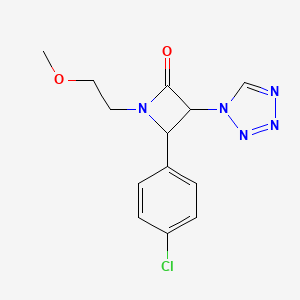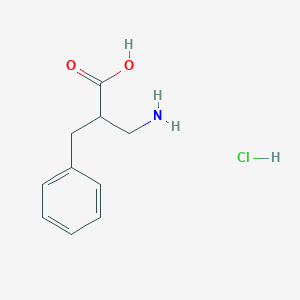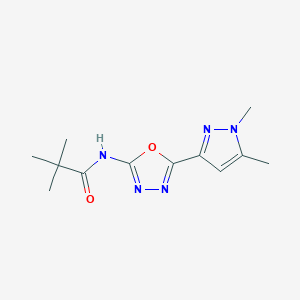
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is not explicitly provided in the available literature .Scientific Research Applications
Antimycobacterial Activity
Compounds synthesized from derivatives similar to "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide" have shown promising results in antimycobacterial activities. For instance, a study reported the synthesis and testing of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis, aiming to increase lipophilicity and improve cellular permeability, which could be related to the structural functionalities of "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide" derivatives (Gezginci, Martin, & Franzblau, 1998).
Antidepressant and Anticonvulsant Activities
Another research avenue explores the synthesis of novel pyrazole derivatives, including structures akin to "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide," evaluating their antidepressant and anticonvulsant activities. Some derivatives showed remarkable activities, significantly higher than standard drugs, indicating the potential of such compounds in developing new therapeutic agents (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antiallergic Activities
Derivatives of "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide" have also been explored for their antiallergic potential. A study synthesized and evaluated a series of compounds for their antiallergic activities, revealing promising effects and suggesting a potential pathway for developing new antiallergic drugs (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
Antimicrobial and Antitubercular Agents
Research into novel 1,3,4-oxadiazole analogues, related to "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide," has shown that these compounds possess significant antimicrobial and antitubercular properties. One study focused on the molecular properties prediction and synthesis of these analogues, indicating their potential as oral bioavailable drugs or leads for antimicrobial and antitubercular screening. Certain compounds demonstrated pronounced activity against both Mycobacterium tuberculosis and isoniazid-resistant M. tuberculosis strains, highlighting their potential in addressing drug-resistant tuberculosis (Ahsan et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-6-8(16-17(7)5)9-14-15-11(19-9)13-10(18)12(2,3)4/h6H,1-5H3,(H,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKGZTWDKXRRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

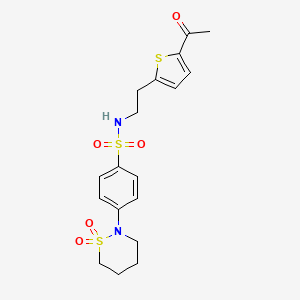
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

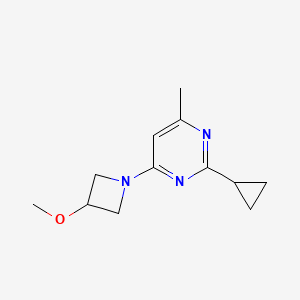
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

